molecular formula C15H13NO3 B1678049 Pranoprofen CAS No. 52549-17-4

Pranoprofen

Cat. No.: B1678049
CAS No.: 52549-17-4
M. Wt: 255.27 g/mol
InChI Key: TVQZAMVBTVNYLA-UHFFFAOYSA-N
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Description

Pranoprofen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis. Additionally, it is used post-operatively to manage inflammation .

Mechanism of Action

Target of Action

Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

This compound inhibits the COX enzymes, thereby reducing the production of prostaglandins . This inhibition results in decreased inflammation and pain, making this compound effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, key mediators of inflammation and pain .

Pharmacokinetics

One study suggests that this compound can be effectively delivered transdermally, indicating good absorption and bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

This compound’s inhibition of COX enzymes and subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes it effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis . At the cellular level, this compound has been shown to have different effects on human corneal epithelial cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of NSAIDs, including this compound, in the aquatic environment can lead to enantiospecific differences in environmental fate and toxicity . Additionally, the formulation of this compound, such as its inclusion in lipid-based nanoparticles, can affect its permeability and retention in various tissues .

Biochemical Analysis

Biochemical Properties

Pranoprofen, as an NSAID, plays a significant role in biochemical reactions. It functions by inhibiting the release of prostaglandins, which are key mediators of inflammation . This inhibition is achieved through the disruption of the arachidonic acid metabolic pathway .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly those involved in inflammatory responses. For instance, it has been found to reduce inflammation and pain in human corneal epithelial cells . It achieves this by inhibiting the synthesis and release of prostaglandins, thereby reducing inflammation and associated symptoms .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the inhibition of cyclooxygenase (COX), an enzyme that catalyzes the formation of prostaglandins from arachidonic acid . By inhibiting COX, this compound prevents the formation of these inflammatory mediators, thereby exerting its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce perceived pain during second-eye cataract surgery, especially when administered preoperatively . This effect was particularly pronounced when surgeries were performed with 1-week and 6-week intervals, suggesting that this compound has both immediate and long-term effects on cellular function .

Dosage Effects in Animal Models

Lower doses are typically sufficient for anti-inflammatory effects, while higher doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the enzyme COX. This prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pranoprofen involves several steps. One method includes mixing methanol and metal sodium, adding a specific compound, and stirring for a reaction to obtain an intermediate compound. This intermediate is then mixed with dichloromethane, cooled, and reacted with triethylamine and trimethyl benzyl ammonium chloride. A sulfonyl chloride solution is added dropwise, followed by solvent removal, and further reactions with glacial acetic acid and concentrated hydrochloric acid. The reaction solution is then added to glacial water, and the pH is adjusted to obtain a crude product. This product is further purified by crystallization .

Industrial Production Methods

Industrial production methods for this compound aim to improve yield and purity. These methods often involve optimizing reaction conditions, using specific reagents like p-toluenesulfonyl chloride, methanesulfonic anhydride, and trifluoromethanesulfonic anhydride to reduce byproducts and impurities .

Chemical Reactions Analysis

Types of Reactions

Pranoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pranoprofen has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying NSAID synthesis and reactions.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Applied in ophthalmology for treating inflammatory conditions and post-operative care.

    Industry: Utilized in the formulation of topical anti-inflammatory products .

Comparison with Similar Compounds

Pranoprofen belongs to the class of 2-arylpropionic acids, commonly known as profens. Similar compounds include:

    Ibuprofen: Widely used for pain relief and inflammation.

    Ketoprofen: Effective in treating arthritis and other inflammatory conditions.

    Naproxen: Known for its long-lasting anti-inflammatory effects.

Uniqueness

This compound is unique in its specific application in ophthalmology, particularly for treating eye inflammation and post-operative care. Its efficacy and safety profile make it a preferred choice for these conditions .

Properties

IUPAC Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQZAMVBTVNYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023497
Record name Pranoprofen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52549-17-4
Record name (±)-Pranoprofen
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URL https://commonchemistry.cas.org/detail?cas_rn=52549-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranoprofen [INN:JAN]
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Record name Pranoprofen
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Record name pranoprofen
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Record name Pranoprofen
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Record name 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
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Record name PRANOPROFEN
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Record name Pranoprofen
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Synthesis routes and methods I

Procedure details

A Grignard reagent is prepared from 0.31 g of metallic magnesium and 2.9 g of 7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine in 10 ml of anhydrous tetrahydrofuran. To the Grignard reagent is added a large excess of dry ice. The mixture is allowed to stand overnight, and then poured into diluted hydrochloric acid. The precipitate is filtered off, and added to an aqueous sodium bicarbonate solution. An insoluble material is removed by filtration, and the filtrate is made acid with acetic acid. The resulting white crystals are collected and recrystallized from aqueous dioxane to give 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 182.5°-183.5°C.
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4.75 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid is dissolved in a solution of 0.88 g of sodium hydroxide in 25 ml of water. To the solution are added 5 g of sodium borohydride and a small amount of toluene, and the mixture is heated under reflux for 3 hours. The reaction mixture is adjusted to pH 3 by adding concentrated hydrochloric acid under ice cooling. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 182.5°-183.5°C.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid is dissolved in 20 ml of 0.5 N aqueous sodium hydroxide soution, and 1 g of Raney nickel is added. The solution is stirred in a hydrogen stream at ordinary pressure and temperature until absorption of 230 ml of hydrogen is attained. The Raney nickel is removed by filtration, and the filtrate is neutralized with hydrochloric acid. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.8 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 2.9 g of 2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid, 40 ml of 0.5 N aqueous sodium hydroxide solution and 1 g of Raney nickel is stirred in a hydrogen stream at ordinary pressure and temperature, until absorption of 230 ml of hydrogen is attained. The RAney nickel is then filtered off, and the filtrate is neutralized with hydrochloric acid. The crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.5 g of 2-(5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Name
2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary mechanism of action of Pranoprofen?

A1: this compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting prostaglandin (PG) biosynthesis [, ]. It achieves this by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for PG production at inflammation sites [].

Q2: Does this compound have any effect on leukotrienes?

A2: Research suggests that this compound does not increase the lipoxygenase metabolism of arachidonic acid, indicating that it does not significantly affect leukotriene production [].

Q3: How does this compound's effect on PGs differ from other NSAIDs like Indomethacin?

A3: While both this compound and Indomethacin inhibit PG synthesis, this compound demonstrates a less potent reduction in gastric mucosal PG levels compared to Indomethacin at equivalent anti-inflammatory doses. This difference may contribute to this compound's lower ulcerogenic potential [].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q5: Are there any details about this compound's spectroscopic characteristics?

A5: The provided research primarily focuses on this compound's pharmacological properties and does not delve into detailed spectroscopic data analysis.

Q6: Are there species differences in this compound metabolism?

A7: Yes, significant species differences exist in this compound metabolism. While glucuronidation is the dominant pathway in rats, guinea pigs, and rabbits, mice exhibit a preference for glucosidation, especially at lower doses [, ].

Q7: Is there stereoselectivity in this compound metabolism?

A8: Research indicates stereoselective conjugation, particularly in the glucosidation pathway, where S(+)-pranoprofen shows a higher affinity for glucosidation compared to the R(-)-enantiomer [].

Q8: How does age affect this compound pharmacokinetics?

A9: Studies show that elderly individuals exhibit a longer elimination half-life, lower plasma clearance, and greater area under the curve (AUC) for this compound compared to younger individuals, indicating altered pharmacokinetics with age [].

Q9: Does co-administration with other drugs affect this compound pharmacokinetics?

A10: Yes, co-administration with certain drugs can alter this compound pharmacokinetics. For example, probenecid, a uricosuric agent, reduces this compound clearance and excretion by inhibiting its glucuronidation in the kidneys []. Similarly, aspirin co-administration increases this compound's AUC, Cmax, and half-life, potentially by inhibiting its metabolism [].

Q10: What are the primary applications of this compound?

A11: this compound is primarily used for its anti-inflammatory and analgesic properties in various conditions. These include:* Ophthalmic applications: Postoperative inflammation following cataract surgery [, , , ], treatment of dry eye disease [, , , ], allergic conjunctivitis [, ], vernal keratoconjunctivitis [], and other inflammatory eye conditions [, ].* Musculoskeletal disorders: Management of osteoarthritis and rheumatoid arthritis [, ].

Q11: How does this compound affect inflammatory markers in dry eye disease?

A12: this compound demonstrates efficacy in reducing inflammatory markers like CXC chemokine receptor 3 (CXCR3) and CC chemokine receptor 5 (CCR5) on Th1 cells in dry eye patients [].

Q12: Does this compound impact pain perception during cataract surgery?

A13: Studies show that preoperative administration of this compound eye drops effectively reduces pain during second-eye cataract surgery, particularly when performed within a 1-6 week interval after the first eye [].

Q13: What is the role of monocyte chemoattractant protein 1 (MCP-1) in this compound's pain-relieving effects?

A14: Research suggests that this compound's pain-relieving effect might be associated with a reduction in MCP-1 levels in the aqueous humor, particularly during second-eye cataract surgeries performed shortly after the first [].

Q14: Does this compound affect vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2) expression in pterygium?

A15: Topical this compound has been shown to reduce VEGF and COX-2 expression in pterygium tissues, suggesting a potential therapeutic benefit in preventing postoperative recurrence [].

Q15: What are the common routes of this compound administration?

A16: this compound is available in oral and topical formulations [, , ]. Oral administration includes capsules and potentially controlled-release formulations [, ]. Topical formulations encompass eye drops and gels [, , ].

Q16: Are there strategies to enhance this compound's bioavailability and delivery?

A17: Several strategies have been explored to improve this compound delivery:* Transdermal delivery: Gels containing penetration enhancers like octanoic acid have demonstrated enhanced bioavailability and sustained blood concentrations compared to oral administration [, ].* Controlled-release formulations: Combining pulsatile release granules with different lag times offers a promising approach for achieving controlled this compound release [].* Nanostructured lipid carriers (NLCs): this compound-loaded NLCs have shown potential for topical delivery, exhibiting high permeation and retention in various mucosal tissues, including ocular tissues [].

Q17: How does this compound's binding affinity to human serum albumin (HSA) compare to its metabolites?

A18: this compound exhibits a significantly higher binding affinity to HSA compared to its metabolites, this compound glucuronide and this compound methylester [].

Q18: What are the known adverse effects associated with this compound?

A19: While generally well-tolerated, this compound has been associated with adverse effects such as:* Gastrointestinal issues: Like other NSAIDs, this compound can cause gastrointestinal disturbances [], although it appears to be less ulcerogenic than Indomethacin [].* Hypersensitivity reactions: Rare cases of this compound-induced lung injury manifesting as acute eosinophilic pneumonia have been reported [].* Hemolytic uremic syndrome: Isolated cases of this compound-induced hemolytic uremic syndrome, a severe blood disorder, have been reported [].* Ocular toxicity: High concentrations of this compound eye solutions can exhibit toxicity to human corneal epithelial cells in vitro, although it appears less toxic than diclofenac and fluorometholone [].

Q19: Are there specific safety concerns regarding this compound use in elderly patients?

A20: The altered pharmacokinetics of this compound in elderly individuals, particularly the longer elimination half-life and lower clearance [], necessitate careful dose adjustments and monitoring to minimize the risk of adverse effects.

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